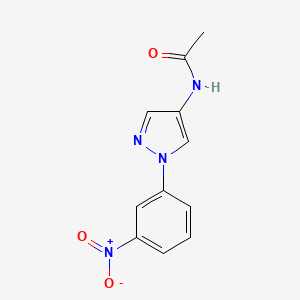
N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a complex organic compound with the following chemical formula:
- It consists of a central phenylene (benzene) ring connected to two identical side chains, each containing three benzamide units.
- The compound’s structure features multiple benzyl ether groups (benzyloxy) attached to the benzamide moieties.
- Due to its large size and intricate structure, it has various potential applications in both research and industry.
N,N’-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide): C80H136N2O8
.Méthodes De Préparation
Synthetic Routes: While specific synthetic routes may vary, one common approach involves the condensation of appropriate starting materials.
Reaction Conditions: The synthesis typically occurs under mild conditions, using suitable solvents and reagents.
Industrial Production: Large-scale production methods may involve optimization of reaction conditions, purification steps, and scalability.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions, but they often involve modifications of the benzamide or phenylene portions.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.
Biology: It may serve as a probe or ligand in biological studies due to its unique structure.
Medicine: Investigations into its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound’s large size and functional groups make it useful for material science and polymer chemistry.
Mécanisme D'action
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular components.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of phenylene, benzamide, and benzyloxy groups sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds may include other bis(benzamide) derivatives or phenylene-based structures.
Propriétés
Numéro CAS |
651302-10-2 |
|---|---|
Formule moléculaire |
C62H52N2O8 |
Poids moléculaire |
953.1 g/mol |
Nom IUPAC |
3,4,5-tris(phenylmethoxy)-N-[2-[[3,4,5-tris(phenylmethoxy)benzoyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C62H52N2O8/c65-61(51-35-55(67-39-45-21-7-1-8-22-45)59(71-43-49-29-15-5-16-30-49)56(36-51)68-40-46-23-9-2-10-24-46)63-53-33-19-20-34-54(53)64-62(66)52-37-57(69-41-47-25-11-3-12-26-47)60(72-44-50-31-17-6-18-32-50)58(38-52)70-42-48-27-13-4-14-28-48/h1-38H,39-44H2,(H,63,65)(H,64,66) |
Clé InChI |
GDFAUIZMLWBJBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5NC(=O)C6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


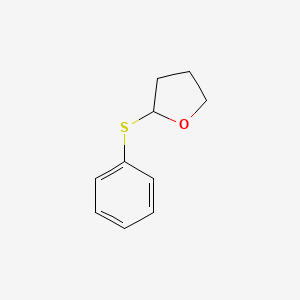
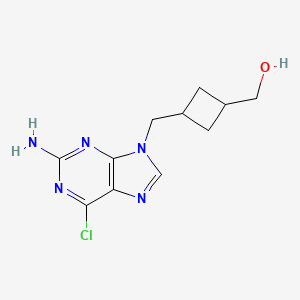
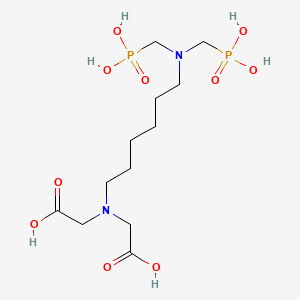
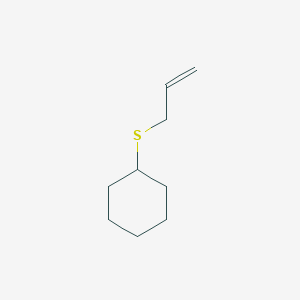
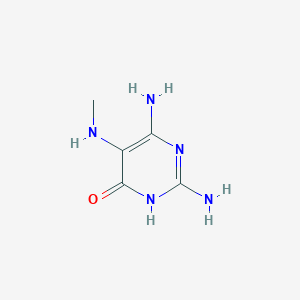
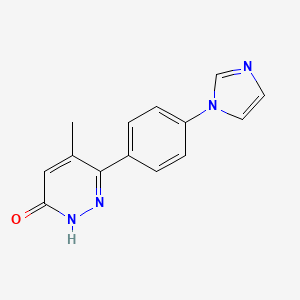

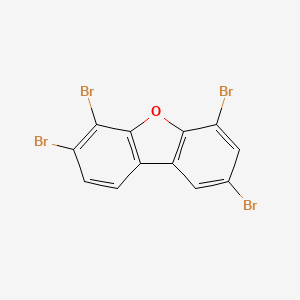
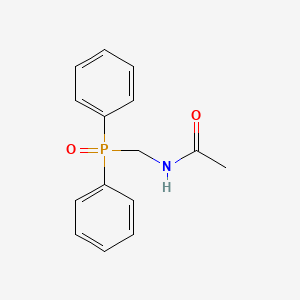
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)



